An In-depth Technical Guide to the Synthesis of Bis(acetylacetonato)nickel(II) from Nickel Chloride
An In-depth Technical Guide to the Synthesis of Bis(acetylacetonato)nickel(II) from Nickel Chloride
This technical guide provides a comprehensive overview of the synthesis of bis(acetylacetonato)nickel(II), a key coordination complex with wide applications in catalysis and materials science. The primary focus of this document is the synthesis starting from nickel(II) chloride hexahydrate, detailing the experimental protocol, underlying chemical principles, and quantitative data. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
Bis(acetylacetonato)nickel(II), denoted as Ni(acac)₂, is a coordination complex where a central nickel(II) ion is chelated by two bidentate acetylacetonate (B107027) (acac) ligands.[1] The acetylacetonate anion is derived from the deprotonation of acetylacetone (B45752) (2,4-pentanedione).[1] In its anhydrous form, the complex exists as a trimer, [Ni(acac)₂]₃, and is a dark green solid soluble in organic solvents.[2] However, the synthesis from aqueous solutions typically yields the blue-green diaquo complex, bis(acetylacetonato)diaquanickel(II), Ni(acac)₂(H₂O)₂.[1][2] This hydrated form can be converted to the anhydrous trimer through dehydration.[2]
Chemical Reaction and Mechanism
The synthesis of bis(acetylacetonato)diaquanickel(II) from nickel(II) chloride hexahydrate proceeds in a two-step manner. First, a nickel(II) salt, in this case, nickel(II) chloride, is treated with a base, such as sodium hydroxide (B78521) (NaOH), to precipitate nickel(II) hydroxide (Ni(OH)₂).[3][4] Subsequently, the nickel(II) hydroxide reacts with acetylacetone (Hacac). Acetylacetone is a weak acid and exists in equilibrium between its keto and enol tautomers.[5] The reaction with the hydroxide is an acid-base neutralization, where acetylacetone is deprotonated to form the acetylacetonate anion (acac⁻).[6] This anion then acts as a bidentate ligand, coordinating to the nickel(II) ion through its two oxygen atoms to form a stable six-membered chelate ring.[5][7]
The overall reaction can be summarized as: NiCl₂·6H₂O + 2 NaOH → Ni(OH)₂ + 2 NaCl + 6 H₂O Ni(OH)₂ + 2 CH₃COCH₂COCH₃ → Ni(CH₃COCHCOCH₃)₂(H₂O)₂
The use of a base is crucial as it facilitates the deprotonation of acetylacetone, shifting the equilibrium towards the formation of the complex.[8][9] Careful control of the pH is necessary to ensure the precipitation of nickel(II) hydroxide without the formation of unwanted byproducts.[10] An excess of acetylacetone is often used to ensure the complete conversion of the nickel precursor.[3]
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis protocol.
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) |
| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 10.0 | 42.07 |
| Sodium Hydroxide | NaOH | 40.00 | 3.5 | 87.5 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 25.2 | 251.7 |
| Bis(acetylacetonato)diaquanickel(II) | Ni(C₅H₇O₂)₂(H₂O)₂ | 292.93 | 11.7 | 39.94 |
Theoretical Yield Calculation: Based on the stoichiometry of the reaction, one mole of NiCl₂·6H₂O produces one mole of Ni(acac)₂(H₂O)₂. Theoretical Yield = 42.07 mol * 292.93 g/mol = 12.32 kg Percent Yield: (Actual Yield / Theoretical Yield) * 100 = (11.7 kg / 12.32 kg) * 100 = 95.0%
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of bis(acetylacetonato)diaquanickel(II).
4.1. Materials and Equipment
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Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium hydroxide (NaOH)
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Acetylacetone (C₅H₈O₂)
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Deionized water
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Reactor with a jacket for temperature control and a stirring device
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Filtration apparatus (e.g., Büchner funnel)
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Vacuum drying oven
4.2. Procedure
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Preparation of Nickel Salt Solution: Dissolve 10 kg of crystalline nickel(II) chloride hexahydrate in 50 kg of deionized water in the reactor to prepare a nickel salt solution.[3]
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Preparation of Alkali Solution: Separately, dissolve 3.5 kg of sodium hydroxide in 50 kg of deionized water to prepare an alkali solution.[3]
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Formation of Nickel Hydroxide: Under vigorous stirring at room temperature, add the alkali solution to the nickel salt solution. This will result in the formation of a blue-green precipitate of nickel(II) hydroxide. The pH of the reaction mixture should be controlled to be between 7 and 10.[3][4]
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Reaction with Acetylacetone: To the mixture containing the nickel hydroxide precipitate, add 25.2 kg of acetylacetone.[3]
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Reaction Conditions: Heat the mixture to reflux temperature while stirring at approximately 800 rpm. Maintain these conditions for 10 hours. During this time, light blue crystals of bis(acetylacetonato)diaquanickel(II) will form.[3]
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Isolation of Product: After the reaction is complete, cool the mixture. Filter the reaction mixture to collect the crystalline product.[3]
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Washing and Drying: Wash the precipitate thoroughly with deionized water. Dry the product in a vacuum oven at 40°C to obtain the final product.[3]
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction pathway for the synthesis of bis(acetylacetonato)diaquanickel(II).
Caption: Experimental workflow for the synthesis of bis(acetylacetonato)diaquanickel(II).
References
- 1. grokipedia.com [grokipedia.com]
- 2. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]
- 3. CN100349909C - Nickel acetylacetonate preparation method - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. magritek.com [magritek.com]
- 6. nanotrun.com [nanotrun.com]
- 7. Acetylacetone - Wikipedia [en.wikipedia.org]
- 8. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 9. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]
- 10. Solved Preparation of bis(acetylacetonato)diaquanickel(11) O | Chegg.com [chegg.com]
